molecular formula C27H28N4O B2608210 2-(4-Benzhydrylpiperazino)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone CAS No. 383148-03-6

2-(4-Benzhydrylpiperazino)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone

Cat. No. B2608210
M. Wt: 424.548
InChI Key: GYULNYOZVMABRM-UHFFFAOYSA-N
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Description

The compound would be described in terms of its molecular structure, including the types and arrangement of atoms.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and steps involved.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined.


Scientific Research Applications

Synthesis and Characterization

This compound has been utilized in the synthesis of various heterocyclic compounds. For example, it has been used in the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles (Darweesh et al., 2016). Additionally, its role in the synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives has been explored, demonstrating its versatility as a building block for novel heterocycles (Abdel‐Aziz et al., 2008).

Biological Activities

The compound has shown potential in biological applications, particularly in immunosuppression and immunostimulation. Research indicates that derivatives of this compound can act as potent immunosuppressors against macrophages and T-lymphocytes, as well as potent immunostimulators for these immune cells (Abdel‐Aziz et al., 2011). This highlights its potential use in the field of immunology and as a candidate for further pharmacological studies.

Chemical Properties and Reactions

The compound's role in chemical reactions has been studied, demonstrating its ability to form various chemical structures. For example, it has been used in the synthesis of new pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and thieno[2,3-b]pyridines (Abdelriheem et al., 2017). This indicates its utility in creating diverse molecular structures for various applications.

Structural Analysis

Structural analysis and characterization of compounds containing this chemical have been conducted. Studies have explored the crystal structure and spectroscopic properties, providing detailed insights into the molecular configuration and interaction of these compounds (Bisseyou et al., 2007). This information is crucial for understanding the compound's behavior in different chemical environments and its potential applications.

Safety And Hazards

The compound’s safety and potential hazards would be assessed, including its toxicity, flammability, and environmental impact.


Future Directions

Potential future research directions might include studying the compound’s applications, improving its synthesis, or investigating its mechanism of action in more detail.


Please note that this is a general approach and the specific steps might vary depending on the compound and the available resources. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry professional or a scientific literature database.


properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O/c1-21-26(31-15-9-8-14-25(31)28-21)24(32)20-29-16-18-30(19-17-29)27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,27H,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYULNYOZVMABRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzhydrylpiperazino)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone

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